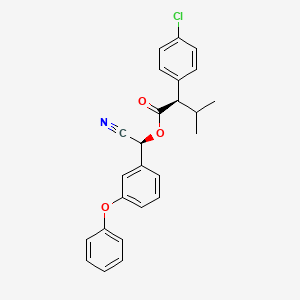

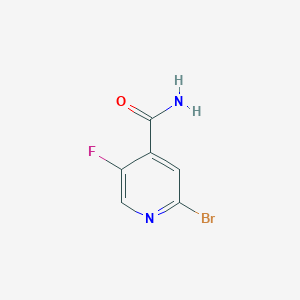

![molecular formula C23H24N4 B2845002 N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477228-41-4](/img/structure/B2845002.png)

N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system .

Synthesis Analysis

A series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were obtained through structure-based drug design and synthetic chemistry . New 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (derivatives of 7-deazaadenine) were prepared through cyclo-condensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Chemical Reactions Analysis

The underlying pathological mechanism involved attenuation of proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages after the treatment of 12f .科学的研究の応用

Synthetic Methodologies and Intermediate Applications

A pivotal area of research involves the development of efficient synthetic routes for compounds structurally related to N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The synthesis of complex molecules like premafloxacin, which shares a similar pyrrolo[2,3-d]pyrimidine core, highlights the importance of such compounds as intermediates in the production of pharmaceuticals targeting veterinary pathogens (Fleck, McWhorter, DeKam, & Pearlman, 2003). These methodologies often focus on achieving high stereoselectivity and yield, which are crucial for the practical application of these compounds in drug synthesis.

Radiolabeling and Pharmacokinetic Studies

Another significant application is in the radiolabeling of compounds for pharmacokinetic studies. The synthesis of doubly carbon-13 labeled isotopomers of structures related to this compound demonstrates the utility of these compounds in understanding drug behavior in biological systems (Greiner et al., 2002). These studies are vital for the development of new drugs, providing insights into absorption, distribution, metabolism, and excretion (ADME) properties.

Exploration of Covalent Binding Mechanisms

Research has also been conducted on the covalent binding mechanisms of pyrrolo[2,3-d]pyrimidin derivatives, exploring how these compounds interact with biological molecules. For instance, studies on the neurotoxic effects of certain industrial solvents demonstrate the formation of substituted pyrrole adducts via covalent binding, a process potentially relevant to the toxicity and therapeutic mechanisms of pyrrolo[2,3-d]pyrimidin derivatives (DeCaprio, Olajos, & Weber, 1982).

Antimicrobial and Insecticidal Potential

The antimicrobial and insecticidal potential of pyrimidine linked pyrazole heterocyclics, which share structural features with this compound, has been evaluated. These compounds have been found effective against certain bacterial strains and Pseudococcidae insects, indicating their potential in developing new antimicrobial agents and insecticides (Deohate & Palaspagar, 2020).

作用機序

Target of Action

Compounds with similar structures, such as pyridopyrimidines, have been reported to target various enzymes and receptors, including dihydrofolate reductase (dhfr) and several kinases . These targets play crucial roles in cellular processes such as cell proliferation and survival .

Mode of Action

Similar compounds often interact with their targets by binding to the active site, thereby inhibiting the target’s function . This interaction can lead to changes in cellular processes, such as reduced cell proliferation or increased cell death .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to cell proliferation and survival . The downstream effects of these pathway alterations can include reduced tumor growth in cancerous cells .

Pharmacokinetics

The lipophilicity of similar compounds has been noted, which allows them to easily diffuse into cells . This property can impact the compound’s bioavailability and its ability to reach its target within the body .

Result of Action

Similar compounds have been reported to have various therapeutic effects, including antitumor activity . These effects are likely the result of the compound’s interaction with its target and the subsequent alterations in cellular processes .

特性

IUPAC Name |

N-butyl-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4/c1-3-4-13-24-22-21-20(18-10-6-5-7-11-18)15-27(23(21)26-16-25-22)19-12-8-9-17(2)14-19/h5-12,14-16H,3-4,13H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPGGAYSQSYXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

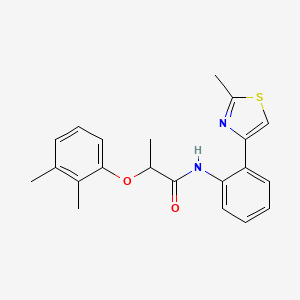

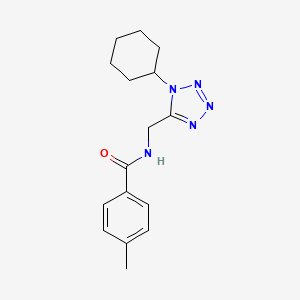

![6-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2844923.png)

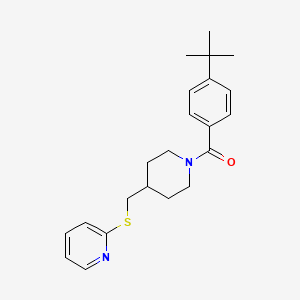

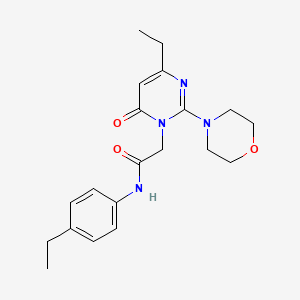

![N1-(2-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2844928.png)

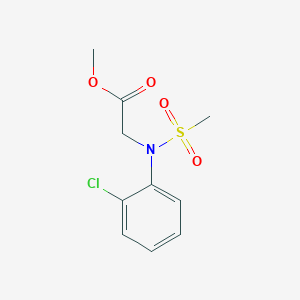

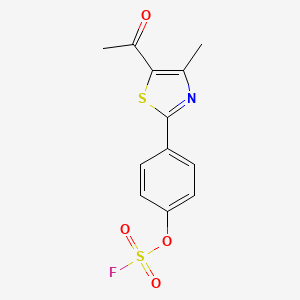

![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)

![N-{2-[(4-methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2844934.png)

![Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2844937.png)

![N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844942.png)